5-chloro-2-methoxy-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide
Description
The compound 5-chloro-2-methoxy-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide features a hybrid heterocyclic scaffold combining a triazolo[4,3-a]pyridine core with a 3-methyl-1,2,4-oxadiazole substituent at position 8 and a benzamide group linked via a methylene bridge at position 2. The benzamide moiety is further substituted with a chlorine atom at position 5 and a methoxy group at position 2 (Figure 1). The inclusion of the oxadiazole ring—a bioisostere for ester or amide groups—may enhance metabolic stability and binding affinity to biological targets .
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN6O3/c1-10-21-18(28-24-10)12-4-3-7-25-15(22-23-16(12)25)9-20-17(26)13-8-11(19)5-6-14(13)27-2/h3-8H,9H2,1-2H3,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACONWLYAYAOURO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CN3C2=NN=C3CNC(=O)C4=C(C=CC(=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-chloro-2-methoxy-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into several key components:
- Chlorinated Benzamide : The presence of chlorine in the benzamide structure often enhances biological activity.
- Methoxy Group : The methoxy group can influence the lipophilicity and bioavailability of the compound.
- Oxadiazole and Triazole Moieties : These heterocyclic rings are known for their diverse biological activities, including antimicrobial and anticancer properties.
Biological Activity Overview
The biological activities of this compound can be categorized into several areas:
- Antimicrobial Activity :
- Anticancer Properties :
- Antiviral Effects :
The mechanisms by which 5-chloro-2-methoxy-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide exerts its biological effects may include:
- Inhibition of Enzymatic Activity : Many compounds in this class inhibit specific enzymes that are crucial for microbial survival or cancer cell proliferation.
- Interference with DNA/RNA Synthesis : Some studies suggest that these compounds can bind to nucleic acids or interfere with their synthesis pathways.
Study 1: Antimicrobial Activity Evaluation
A study evaluated the antimicrobial efficacy of various derivatives containing oxadiazole and triazole rings against standard bacterial strains. The results indicated that certain derivatives displayed minimum inhibitory concentrations (MICs) comparable to established antibiotics .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 12.5 | E. coli |
| Compound B | 25 | S. aureus |
| Compound C | 15 | Pseudomonas aeruginosa |
Study 2: Anticancer Activity
Another research focused on the anticancer potential of oxadiazole derivatives in human cancer cell lines. The study revealed that these compounds induced significant cytotoxicity through apoptosis induction .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 (Breast) | 10 | Apoptosis |
| HeLa (Cervical) | 15 | Cell Cycle Arrest |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and triazole moieties. For instance:
- Mechanism of Action : The incorporation of oxadiazole and triazole rings has been associated with enhanced cytotoxicity against various cancer cell lines. These compounds can inhibit key enzymes involved in cancer cell proliferation and survival pathways.
- In Vitro Studies : A study demonstrated that derivatives of oxadiazole exhibited significant antiproliferative effects against leukemia cell lines (CCRF-CEM, K-562) with some compounds showing over 90% inhibition at specific concentrations . The structural similarity to 5-chloro-2-methoxy-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide suggests it may have comparable or enhanced activity.
- Case Study : A series of oxadiazole derivatives were synthesized and tested for their anticancer properties. One compound showed high potency against several cancer types including breast and melanoma cell lines . This indicates that the target compound may also be effective in similar contexts.
Antimicrobial Properties
Research has indicated that compounds containing triazole and oxadiazole structures possess antimicrobial properties. The mechanism typically involves disruption of microbial cell membranes or inhibition of vital metabolic pathways.
- Broad Spectrum Activity : Compounds similar to 5-chloro-2-methoxy-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide have shown effectiveness against various bacterial strains . This highlights the potential for development as an antimicrobial agent.
Synthesis and Structural Optimization
The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity. Structural modifications can enhance biological activity:
- Optimization Strategies : Researchers have employed various synthetic strategies to modify the oxadiazole and triazole components to improve pharmacokinetic properties such as solubility and bioavailability .
- Computational Studies : Molecular modeling techniques have been used to predict the binding affinity of this compound to target proteins involved in cancer progression. Such studies can guide further modifications to enhance efficacy .
Comparison with Similar Compounds
Triazolo[4,3-a]Pyridine Core Modifications
- Target Compound vs. N-(5-Chloro[1,2,4]Triazolo[4,3-a]Pyridin-3-yl)Benzamide: The target compound introduces an 8-(3-methyl-1,2,4-oxadiazol-5-yl) group, absent in the simpler analog . Preliminary data on similar oxadiazole-containing compounds suggest improved metabolic stability over amide-based analogs .
Comparison with Sulfonamide Derivatives [IIIa-IIId] :
Replacing the sulfonamide group in ’s compounds with a benzamide-CH2 linker (as in the target compound) may reduce off-target interactions, as sulfonamides are associated with higher toxicity profiles . The 2-methoxy group in the target compound could also increase lipophilicity, improving blood-brain barrier penetration compared to the 2-mercapto substituent in [IIIa-IIId] .
Substituent Effects on Bioactivity
Oxadiazole vs. Tetrahydrotriazolo Rings :
The patent compound [Ex285] () features a saturated tetrahydrotriazolo ring, which may confer conformational rigidity and selectivity for specific kinase isoforms. In contrast, the unsaturated triazolo core in the target compound allows for planar binding to ATP pockets, common in kinase inhibitors like imatinib .- Trifluoropropyl vs.
Q & A
Q. How can contradictory results in enzyme inhibition assays (IC₅₀ vs. Ki values) be reconciled?
- Discrepancies may arise from assay conditions (e.g., substrate concentration, pH). Standardize protocols using:
- Fixed substrate concentrations near Km values.
- Pre-incubation of enzyme and inhibitor to ensure equilibrium.
- Cheng-Prusoff equation to convert IC₅₀ to Ki for competitive inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
